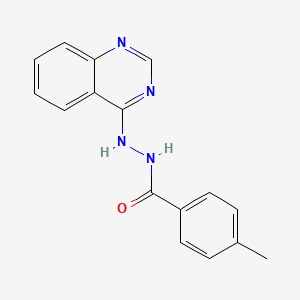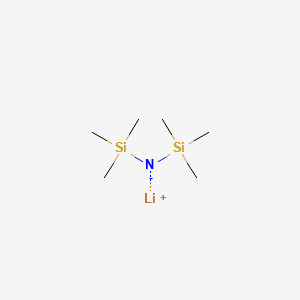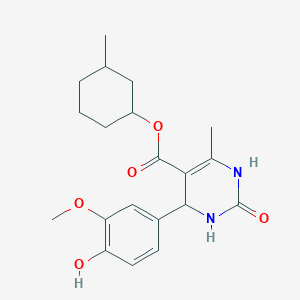
DPPA
Vue d'ensemble
Description
Synthesis Analysis
DPPA has been utilized in the facile and one-pot synthesis of Nα-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas. This process involves the formation of an azide, its rearrangement, and coupling with an amino component in a sequence of one-pot operations, incorporating urea linkages in sterically hindered peptides (Sureshbabu, Chennakrishnareddy, & Narendra, 2008).
Molecular Structure Analysis
This compound's molecular structure enables its reactivity as a nitrene source in cobalt-catalyzed aziridination, allowing the direct synthesis of N-phosphorus-substituted aziridines from alkenes with dinitrogen as the byproduct. This highlights this compound's capability in facilitating complex molecular transformations (Gao, Jones, Vyas, Harden, & Zhang, 2006).
Chemical Reactions and Properties
This compound has been employed in various chemical reactions, including the synthesis of ureas, N-acylureas, carbamates, and thiocarbamates. Its role as an azide donor in Curtius rearrangement showcases its versatility in synthesizing a wide range of organic compounds (Tiwari, Yadav, Singh, Agrahari, & Singh, 2021).
Applications De Recherche Scientifique
Oligomères et polymères à séquence définie
Les oligomères et polymères à séquence définie à base de 1,2,3-triazole ont suscité un intérêt considérable en raison de leurs applications potentielles. Ces polymères imitent les biopolymères naturels et offrent un contrôle précis de la longueur des chaînes et des séquences. Le squelette du 1,2,3-triazole, accessible via la réaction « clic » d’un azide avec un alcyne, joue un rôle crucial dans la construction de ces polymères artificiels à séquence définie .
Oligomères biomimétiques : Les 1,2,3-triazoles servent de bioisostères d’amide ou de liaisons entre les monomères naturels. Les chercheurs ont exploré leur utilisation dans la création d’oligomères biomimétiques. Ces oligomères trouvent des applications dans la délivrance de médicaments, les bioconjugués et d’autres contextes biologiquement pertinents.
Polytriazoles à séquence définie non biomimétiques : Des stratégies de synthèse efficaces basées sur des réactions de cycloaddition azide-alcyne ont été développées pour la construction de polytriazoles à séquence définie non biomimétiques. Ces polymères ont des applications diverses au-delà des contextes biologiques. Ils peuvent être adaptés à des propriétés spécifiques, telles que la résistance mécanique, la conductivité ou la sensibilité aux stimuli externes.
Dérivés de DPPA modifiés par glycosylation
La glycosylation de dérivés de this compound a conduit à des composés intéressants ayant un potentiel thérapeutique. Par exemple, des dérivés de this compound glycosylés comme le D-glu-L PPA-1 et le D-gal-L PPA-1 ont été étudiés. Ces composés se sont avérés prometteurs pour bloquer l’interaction PD-1/PD-L1, qui est pertinente en immunothérapie .
Batteries au lithium
Le this compound a également trouvé des applications dans les batteries lithium-ion (LIB). Les chercheurs ont exploré son utilisation dans les électrolytes au lithium, visant à améliorer la sécurité et l’efficacité des batteries. Les matériaux d’anode en graphite et les électrolytes carbonatés restent des choix populaires, et le this compound contribue au développement de LIB plus sûres et plus efficaces .
Mécanisme D'action
Target of Action
Diphenyl Phosphorazidate (dPPA) is a versatile synthetic reagent used in a variety of organic reactions . It is primarily targeted towards amines, forming corresponding phosphoramidates . In the context of pluripotent stem cells and cancer cells, DPPA2 and DPPA4 are key transcriptional regulators . They are highly and selectively expressed in stem cells but also found to be reactivated in cancer .
Mode of Action
This compound interacts with its targets through a variety of mechanisms. For instance, it reacts with amines to form phosphoramidates . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 play roles in priming the chromatin and maintaining developmental competency . They regulate both H3K4me3 and H3K27me3 at bivalent chromatin domains, and act to remodel chromatin and facilitate reprogramming of somatic cells to induced pluripotency .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to be effective in peptide synthesis and the Curtius reaction . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 have roles in regulating both H3K4me3 and H3K27me3 at bivalent chromatin domains . They also play a role in the transition between pluripotency and differentiation .
Pharmacokinetics (ADME Properties)
These properties are crucial in determining the bioavailability and efficacy of a compound
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In organic synthesis, it facilitates a variety of reactions . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 contribute to the regulation of chromatin states and the transition between pluripotency and differentiation .
Safety and Hazards
Orientations Futures
There are several papers and resources available that discuss the future directions and applications of DPPA. For instance, the Department of Political and Peacebuilding Affairs (this compound) has developed a strategic plan for 2023-2026, which outlines how this compound will contribute to lessening tensions and changing the trajectory of conflicts over the future . More research and studies are needed to explore the full potential and applications of this compound in various fields.
Analyse Biochimique
Biochemical Properties
Diphenyl phosphorazidate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with carboxylic acids, leading to the formation of urethanes or amides . The compound undergoes pseudohalogen replacement of the azido group when treated with nucleophilic reagents such as ammonia and various amines . These interactions are essential for its function as a reagent in organic synthesis.
Cellular Effects
Diphenyl phosphorazidate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of peptides, which are vital for numerous cellular functions . The compound’s ability to interact with carboxylic acids and form urethanes or amides can impact cellular metabolism and gene expression.
Molecular Mechanism
The mechanism of action of diphenyl phosphorazidate involves its interaction with carboxylic acids, leading to the formation of urethanes or amides . This reaction is facilitated by the compound’s ability to undergo pseudohalogen replacement of the azido group. The binding interactions with carboxylic acids and nucleophilic reagents are crucial for its function in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl phosphorazidate can change over time. The compound’s stability and degradation are essential factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The stability of diphenyl phosphorazidate is crucial for its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of diphenyl phosphorazidate vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
Diphenyl phosphorazidate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of peptides highlights its importance in metabolic flux and metabolite levels . The compound’s interactions with carboxylic acids and nucleophilic reagents are crucial for its function in these pathways.
Transport and Distribution
Within cells and tissues, diphenyl phosphorazidate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its function in biochemical reactions . The compound’s distribution within cells is crucial for its effectiveness.
Subcellular Localization
Diphenyl phosphorazidate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for optimizing its use in biochemical reactions.
Propriétés
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVHSNRBPAIPU-XMOZQXTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969948 | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54662-30-5 | |
| Record name | 12-Deoxyphorbol 13-phenylacetate 20-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbolphenylacetate-20-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054662305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of the dipeptide-binding protein DppA?
A1: this compound is a periplasmic protein crucial for dipeptide uptake in bacteria, particularly marine species like Pseudoalteromonas sp. SM9913. [, ] It acts as the substrate-binding component of the dipeptide permease (Dpp) ABC transporter, essentially dictating the transporter's substrate specificity. [, , ]
Q2: How does this compound interact with dipeptides and what are the downstream effects?
A2: this compound binds dipeptides through a multispecific mechanism. Structural studies using Pseudoalteromonas sp. SM9913 this compound (Psthis compound) revealed that dipeptides bind within a specific cleft in the protein. [, ] The binding involves interactions between the dipeptide backbone and Psthis compound, particularly ionic interactions anchoring the N and C termini. Hydrophobic interactions further stabilize the binding of hydrophobic dipeptides. [] Importantly, a lysine residue at position 457 (Lys457) in Psthis compound is crucial for binding dipeptides containing glutamic acid or glutamine at their C-terminus. [] Once bound, the dipeptide-DppA complex interacts with the membrane-bound DppBCDF transporter, allowing the dipeptide to be transported into the cytoplasm. []
Q3: How does the structure of this compound contribute to its function?
A3: this compound exhibits a two-conformation mechanism, transitioning between an "open" and "closed" state upon dipeptide binding. [, ] This conformational change is thought to be important for both high-affinity binding and the subsequent interaction with the DppBCDF transporter. Domains III and I-2α, located at the entrance of the binding cleft, are critical for the cold adaptation of Psthis compound, allowing high-affinity dipeptide binding at low temperatures found in the deep sea. []
Q4: Can you elaborate on the substrate specificity of this compound in different bacteria?
A4: While this compound generally exhibits broad substrate specificity for dipeptides, subtle differences exist between species. For instance, Escherichia coli this compound (Ecthis compound) shows highest ligand-binding affinity at 35°C, while Psthis compound prefers lower temperatures. [] Pseudomonas aeruginosa possesses five this compound homologs (DppA1-A5), each showing nuanced dipeptide preferences. [] For example, DppA2 displays remarkable flexibility in substrate recognition, while DppA1 and DppA3 preferentially bind the toxic tripeptide, phaseolotoxin. []
Q5: Is there any link between this compound and bacterial resistance?
A5: While not directly implicated in antibiotic resistance, this compound in Bacillus subtilis plays a role in peptidoglycan metabolism by specifically acting on D-amino acid-containing dipeptides like D-Ala-D-Ala and D-Ala-Gly-Gly. [] Understanding its mechanism might offer insights into novel antibacterial targets.
Q6: What are the implications of a histidine residue (H115) replacing the catalytic glutamate (E151) in the active site of Bacillus subtilis this compound?
A6: This substitution is significant as it suggests an alternate mechanism for the general acid/base catalysis during peptide hydrolysis. [] Kinetic and structural studies using an E151H mutant of Aeromonas proteolytica aminopeptidase (AAP), structurally similar to this compound, confirmed that a histidine can indeed function as a general acid/base in this context. []
Q7: How is diphenyl phosphite (DPP) used in material science?
A7: Diphenyl phosphite (DPP) derivatives, like diphenylphosphinic chloride (DPP-Cl), can functionalize aminated multiwalled carbon nanotubes (A-MWCNT). [] This functionalization enhances the dispersion and interfacial interactions of carbon nanotubes within a polystyrene (PS) matrix, leading to improved thermal stability, glass transition temperature, and tensile strength of the resulting nanocomposites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)
![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
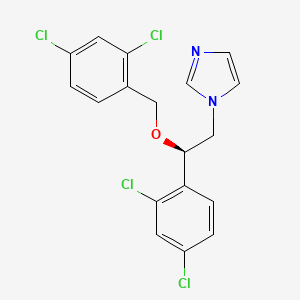
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1225641.png)
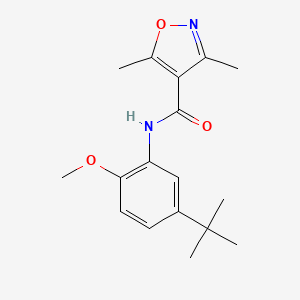
![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)
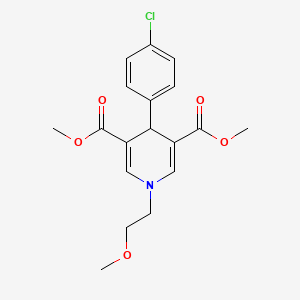
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)
